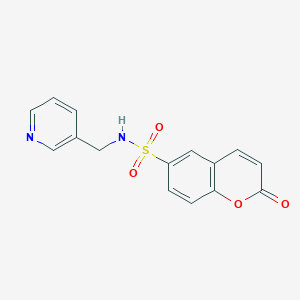

2H-1-Benzopyran-6-sulfonamide, 2-oxo-N-(3-pyridinylmethyl)-

Description

2H-1-Benzopyran-6-sulfonamide, 2-oxo-N-(3-pyridinylmethyl)- is a chemical compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

2-oxo-N-(pyridin-3-ylmethyl)chromene-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c18-15-6-3-12-8-13(4-5-14(12)21-15)22(19,20)17-10-11-2-1-7-16-9-11/h1-9,17H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGBGUOPDUPUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-6-sulfonamide, 2-oxo-N-(3-pyridinylmethyl)- typically involves the reaction of a chromene derivative with a pyridine derivative under specific conditions. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-6-sulfonamide, 2-oxo-N-(3-pyridinylmethyl)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Properties

Recent studies have indicated that derivatives of benzopyran sulfonamides exhibit significant Dipeptidyl Peptidase IV (DPP-IV) inhibition. DPP-IV is a key enzyme involved in glucose metabolism, making these compounds potential candidates for diabetes treatment. For instance, coumarin-based sulfonamide derivatives have shown promising results in vitro, demonstrating effective binding and inhibition of DPP-IV activity .

1.2 Antifungal Activity

The compound has also been explored for its antifungal properties. A patent describes its use in fungicidal compositions aimed at controlling plant diseases caused by fungal pathogens. The compound can be applied in effective amounts to mitigate the impact of such diseases, showcasing its agricultural applications .

3.1 Case Study: DPP-IV Inhibition

A study published in Molecules detailed the synthesis and evaluation of various coumarin-based sulfonamides, including derivatives similar to 2H-1-Benzopyran-6-sulfonamide. The results indicated that certain modifications enhance DPP-IV inhibition significantly compared to standard drugs used in diabetes management .

3.2 Case Study: Agricultural Application

In agricultural research, formulations containing this compound have been tested against common fungal pathogens affecting crops. The results demonstrated a marked reduction in disease incidence when treated with the compound, suggesting its viability as a fungicide .

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-6-sulfonamide, 2-oxo-N-(3-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 2-oxo-N-(3-pyridinylmethyl)-1-benzopyran-3-carboxamide

- 6-methoxy-2-oxo-N-(3-pyridinylmethyl)-1-benzopyran-3-carboxamide

- 8-methoxy-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide

Uniqueness

2H-1-Benzopyran-6-sulfonamide, 2-oxo-N-(3-pyridinylmethyl)- is unique due to its specific structural features and the presence of the sulfonamide group. This group can impart distinct chemical and biological properties, making the compound particularly interesting for various applications.

Biological Activity

2H-1-Benzopyran-6-sulfonamide, 2-oxo-N-(3-pyridinylmethyl)- is a compound belonging to the benzopyran family, characterized by its diverse biological activities. This article aims to consolidate existing research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2H-1-Benzopyran-6-sulfonamide, 2-oxo-N-(3-pyridinylmethyl)- is with a molecular weight of approximately 281.33 g/mol. Its structure includes a benzopyran core with a sulfonamide group and a pyridinylmethyl substituent, which are critical for its biological activity.

Research indicates that compounds in the benzopyran class exhibit various mechanisms of action:

- Enzyme Inhibition : Many benzopyrans act as inhibitors for key enzymes involved in metabolic pathways. For instance, some derivatives have shown significant inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management .

- Antimicrobial Activity : Benzopyran derivatives have demonstrated antibacterial effects against several pathogens, indicating potential use in treating infectious diseases .

- Antitumor Properties : Certain benzopyrans have been linked to antitumor activity, suggesting their role in cancer therapy by inducing apoptosis in cancer cells .

Antidiabetic Activity

A study conducted on coumarin-based sulfonamide derivatives, including 2H-1-Benzopyran-6-sulfonamide, showed promising results in inhibiting DPP-IV with IC50 values ranging from 10.14 µM to 10.98 µM for the most potent compounds tested . This suggests potential therapeutic applications in managing type 2 diabetes.

Antimicrobial Effects

In vitro studies have reported that various benzopyran derivatives exhibit significant antimicrobial properties. For example, a derivative was tested against Staphylococcus aureus and Escherichia coli, showing considerable inhibition zones in agar diffusion assays .

Case Study 1: Antitumor Activity

A specific derivative of benzopyran was evaluated for its cytotoxic effects on breast cancer cell lines (MCF-7). The results indicated a dose-dependent increase in cell death, with IC50 values significantly lower than standard chemotherapeutic agents. This highlights the potential of benzopyrans as alternative or adjunctive therapies in oncology.

Case Study 2: Cardiovascular Effects

Research involving isolated rat heart models demonstrated that certain sulfonamide derivatives could modulate perfusion pressure and coronary resistance. Specifically, one compound showed a significant reduction in perfusion pressure over time compared to controls, suggesting cardiovascular protective effects .

Table 1: Summary of Biological Activities of Benzopyran Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2H-1-benzopyran-6-sulfonamide derivatives, and how can intermediates like 3-chloro-2-oxo-2H-1-benzopyran-6-sulfonyl chloride be optimized?

- Methodology : The synthesis typically begins with 2-hydroxybenzaldehyde, which undergoes sulfonation and chlorination to form intermediates like 3-chloro-2-oxo-2H-1-benzopyran-6-sulfonyl chloride. Reacting this intermediate with amines (e.g., 3-pyridinylmethylamine) under controlled conditions yields the target compound. Key steps include refluxing with ammonium hydroxide to form sulfonamides and recrystallization for purity . Optimization involves adjusting reaction time, temperature, and solvent polarity to improve yield and minimize side products.

Q. Which analytical techniques are critical for characterizing 2H-1-benzopyran-6-sulfonamide derivatives, and how do they validate structural integrity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the sulfonamide linkage and pyridinylmethyl substitution. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while melting point analysis and infrared (IR) spectroscopy validate crystalline stability and functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of N-(3-pyridinylmethyl)-substituted derivatives during sulfonamide coupling?

- Methodology : Systematic optimization involves varying:

- Temperature : Elevated temperatures (70–80°C) accelerate coupling but may degrade heat-sensitive intermediates.

- Solvent : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of sulfonyl chloride intermediates.

- Catalyst : Triethylamine or K₂CO₃ facilitates deprotonation of the amine nucleophile, enhancing reactivity .

Q. What structural features of 2H-1-benzopyran-6-sulfonamide derivatives correlate with DPP-IV inhibitory activity, and how can SAR studies guide further modifications?

- Methodology : Structure-Activity Relationship (SAR) studies reveal that:

- The 3-pyridinylmethyl group enhances binding to DPP-IV’s hydrophobic S2 pocket.

- Chlorine at the 3-position of the benzopyran ring increases metabolic stability.

- Substituted arylcarbamoyl groups at the sulfonamide nitrogen modulate potency .

- Experimental Design : Derivatives are screened for IC₅₀ values using enzymatic assays, followed by molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. How can researchers resolve contradictions in reported biological activities of benzopyran-sulfonamide derivatives across studies?

- Methodology : Discrepancies in pharmacological data (e.g., varying IC₅₀ values) require:

- Standardization : Uniform assay protocols (e.g., substrate concentration, incubation time).

- Cross-validation : Independent replication of synthesis and bioactivity testing.

- Meta-analysis : Statistical aggregation of data from multiple studies to identify outliers .

Key Research Recommendations

- Molecular Docking : Prioritize derivatives with bulky hydrophobic substituents for enhanced DPP-IV binding .

- Metabolic Studies : Evaluate cytochrome P450 interactions to predict pharmacokinetic profiles.

- Crystallography : Solve X-ray structures of ligand-DPP-IV complexes to refine docking models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.